2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride
Description
2-(Methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride (CAS: 1052541-17-9) is a synthetic acetamide derivative characterized by a methylamino group (-NHCH₃) at the α-position of the acetamide backbone and a 4-(trifluoromethoxy)phenyl substituent on the nitrogen . The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations. The trifluoromethoxy (-OCF₃) group is electron-withdrawing, influencing the compound's electronic properties and metabolic stability. This structural motif is common in bioactive molecules due to its lipophilicity and resistance to oxidative degradation .
Properties
IUPAC Name |
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2.ClH/c1-14-6-9(16)15-7-2-4-8(5-3-7)17-10(11,12)13;/h2-5,14H,6H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICMPUHGBLNMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This process can be achieved using various reagents and catalysts to facilitate the reaction under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a pharmacological agent. Its structure features a trifluoromethoxy group, which is known to enhance the pharmacokinetic properties of drugs, such as increased lipophilicity and metabolic stability. These properties are crucial for developing effective therapeutic agents.
Therapeutic Applications
- Pain Management : The compound's structural similarities to other analgesics suggest potential applications in pain management therapies. Research indicates that trifluoromethyl-containing compounds can modulate pain pathways effectively, making this compound a candidate for further study in analgesic formulations .
- Neurological Disorders : There is ongoing research into the use of similar compounds in treating neurological disorders. The trifluoromethoxy group may play a role in enhancing blood-brain barrier permeability, which is essential for drugs targeting central nervous system conditions .
- Cancer Treatment : Some studies have indicated that compounds with similar structures exhibit anti-cancer properties. The trifluoromethoxy group may enhance the selectivity and efficacy of anticancer agents by improving their interaction with biological targets .
Case Study 1: Analgesic Properties
A study published in MDPI examined the analgesic effects of trifluoromethyl-containing compounds, highlighting their mechanism of action through modulation of pain receptors. The findings suggest that 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride could be explored as a new analgesic agent based on its structural characteristics .
Case Study 2: Neuroprotective Effects
Research has focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The studies indicate that such compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting that this compound may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 3: Anticancer Activity
In another study, researchers evaluated the anticancer activity of trifluoromethyl-containing compounds against various cancer cell lines. The results demonstrated significant cytotoxic effects, indicating that this compound warrants further investigation as a potential anticancer agent .
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[4-Chloro-3-(Trifluoromethyl)phenyl]-2-(Methylamino)acetamide Hydrochloride (CAS: Unspecified)
- Structural Difference : Replaces the trifluoromethoxy group with a chloro (-Cl) and trifluoromethyl (-CF₃) group at positions 4 and 3, respectively .
- Lipophilicity: Higher logP due to -CF₃ vs. -OCF₃, possibly improving blood-brain barrier penetration but increasing metabolic stability risks. Biological Activity: Likely divergent pharmacological profiles; -CF₃ may enhance receptor antagonism compared to -OCF₃ .
N-(2,6-Dichloro-2'-(Trifluoromethoxy)-[1,1'-Biphenyl]-4-yl)-2-(4-(Ethylsulfonyl)phenyl)acetamide (CAS: 1426802-50-7)
- Structural Difference : Features a biphenyl core with chlorine and ethylsulfonyl (-SO₂C₂H₅) groups .
- Solubility: The sulfonyl group improves water solubility but may reduce membrane permeability. Therapeutic Use: Demonstrated activity as a RORγ-t inhibitor for autoimmune diseases, unlike the target compound’s unconfirmed applications .
Backbone and Functional Group Modifications
N-(2-([1,1′-Biphenyl]-4-yl)-2-(Trifluoromethoxy)ethyl)-2-Chloroacetamide (Compound 6 in )
- Structural Difference: Replaces the methylamino group with a chloroacetamide and introduces a biphenyl-trifluoromethoxy ethyl chain .
- Impact: Flexibility: The ethyl spacer increases conformational freedom, possibly reducing target binding efficiency. Reactivity: The chloroacetamide moiety may confer alkylating activity, increasing toxicity risks compared to the methylamino group’s milder profile .
2-[4-(2-Aminoethyl)phenoxy]-N-(3-Methylphenyl)acetamide Hydrochloride (CAS: 1197727-00-6)
- Structural Difference: Incorporates a phenoxy linker and an aminoethyl (-CH₂CH₂NH₂) group .
- Pharmacokinetics: Increased polarity may shorten half-life due to rapid renal clearance .
Physicochemical and Pharmacological Data Comparison
Biological Activity
2-(Methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride (CAS No. 1052541-17-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H12ClF3N2O2
- Molecular Weight : 284.66 g/mol
- Structure : The compound features a methylamino group and a trifluoromethoxy substituent on a phenylacetamide backbone, which may enhance its interaction with biological targets.
The mechanism by which 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The trifluoromethoxy group is known to enhance binding affinity, potentially leading to significant modulation of enzyme activity.
Enzyme Inhibition
Research indicates that this compound may serve as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The presence of the trifluoromethoxy group is hypothesized to increase lipophilicity, facilitating better membrane penetration and receptor interaction.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against BCR-ABL expressing cells, indicating potential as targeted cancer therapies .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
- Analgesic Properties : Some analogs have shown promise in pain management models, indicating that modifications to the acetamide structure can lead to enhanced analgesic effects.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and amide coupling. For example, methylamine can react with chloroacetyl chloride to form 2-(methylamino)acetamide intermediates, followed by coupling with 4-(trifluoromethoxy)aniline. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Multi-step protocols (e.g., 11-step synthesis for analogous acetamides) highlight the need for controlled reaction conditions and intermediates characterization using NMR and mass spectrometry .
Q. What analytical techniques are recommended for structural and purity characterization?
- Methodological Answer :
- X-ray crystallography for definitive structural confirmation (e.g., analogous trifluoroacetamide derivatives in crystallography studies) .
- NMR (¹H/¹³C) to verify methylamino and trifluoromethoxy group integration.
- HPLC (≥95% purity threshold) for quantifying impurities, referencing protocols for hydrochloride salts .
- Mass spectrometry (HRMS) to confirm molecular weight (exact mass: ~308.7 g/mol).
Q. What solubility properties and formulation strategies are documented for this compound?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, ethanol) is typical for acetamide hydrochlorides. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers. Note: Solubility discrepancies may arise from crystallinity differences; sonication or mild heating (≤40°C) can aid dissolution. Stability studies under varying pH (4–7.4) are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Conduct comparative assays using standardized cell lines (e.g., HEK293 or HeLa) and consistent compound concentrations (IC₅₀ calculations).
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Use computational docking (e.g., AutoDock Vina) to model interactions with receptors, cross-referencing structural analogs in medicinal chemistry (e.g., trifluoromethoxy-substituted benzamides) .
- Address solvent effects (DMSO vs. saline) on bioactivity .
Q. What experimental design strategies optimize reaction yield and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factorial designs to screen variables (temperature, catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) for non-linear optimization (e.g., maximizing yield while minimizing byproducts).
- Reference CRDC guidelines for reactor design (e.g., continuous-flow systems for hazardous intermediates) .
- Example table for reaction optimization:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | +25% |
| Catalyst (mol%) | 1–5 | 3 | +18% |
| Reaction Time (h) | 12–24 | 18 | +12% |
Q. How can computational methods predict metabolic pathways or environmental impact?
- Methodological Answer :
- Quantum chemical calculations (e.g., Gaussian 09) to estimate hydrolysis rates under environmental conditions.
- Molecular dynamics (MD) simulations to assess membrane permeability or enzyme interactions.
- Leverage ICReDD’s integrated computational-experimental workflows for rapid pathway discovery, including biodegradation by soil microbes .
- Environmental persistence studies should follow OECD guidelines for acetamide herbicides (e.g., soil half-life assays) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
